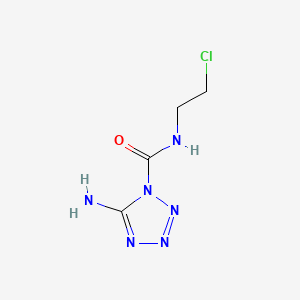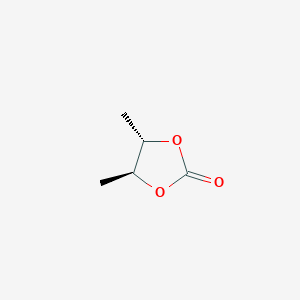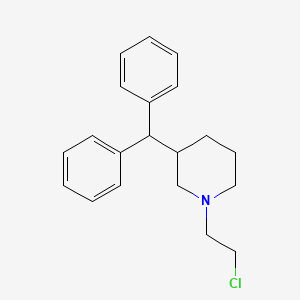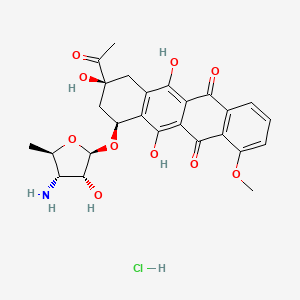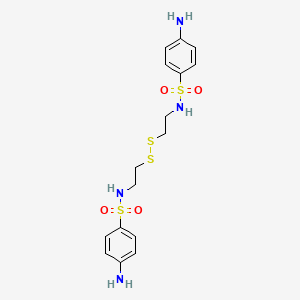
4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide is a complex organic compound with significant applications in various fields. It is characterized by the presence of sulfonamide and disulfide functional groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 4-aminophenyl sulfonamide: This is achieved by reacting 4-aminobenzenesulfonyl chloride with an appropriate amine under controlled conditions.
Introduction of the disulfide linkage: This step involves the reaction of the sulfonamide intermediate with a disulfide-containing reagent, such as 2,2’-dithiodiethanol, under mild conditions to form the desired disulfide linkage.
Final coupling reaction: The final step involves coupling the disulfide intermediate with another amine-containing compound to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide involves its ability to interact with biological molecules through its sulfonamide and disulfide functional groups. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, while the disulfide linkage can form reversible covalent bonds with thiol-containing proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-N-(4-aminophenyl)benzenesulfonamide: Similar structure but lacks the disulfide linkage.
4-Aminophenyl sulfone: Contains a sulfone group instead of a sulfonamide.
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: Similar sulfonamide structure but with an acetamide group.
Uniqueness
4-Amino-N-(2-((2-(((4-aminophenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide is unique due to the presence of both sulfonamide and disulfide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
83626-67-9 |
|---|---|
Formule moléculaire |
C16H22N4O4S4 |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
4-amino-N-[2-[2-[(4-aminophenyl)sulfonylamino]ethyldisulfanyl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H22N4O4S4/c17-13-1-5-15(6-2-13)27(21,22)19-9-11-25-26-12-10-20-28(23,24)16-7-3-14(18)4-8-16/h1-8,19-20H,9-12,17-18H2 |
Clé InChI |
BZLNVVPROHZNJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


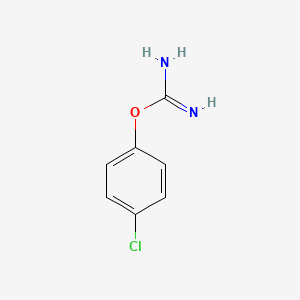
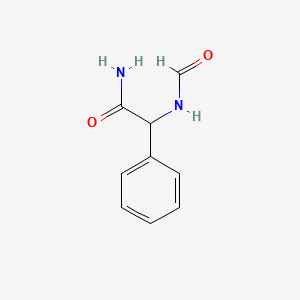
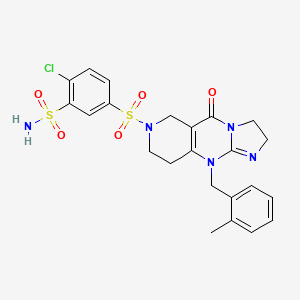


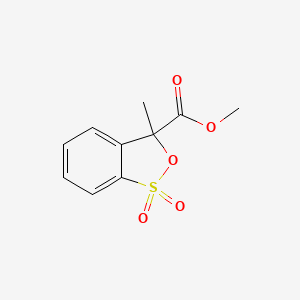
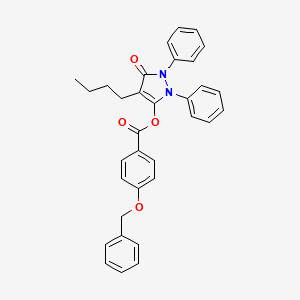

![4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12797390.png)

